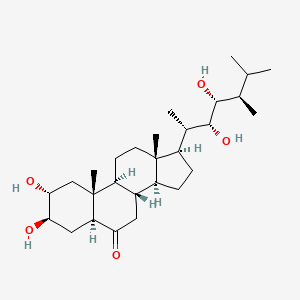

3,24-Diepicastasterone

Vue d'ensemble

Description

3,24-Diepicastasterone is a member of the brassinosteroid family, a group of steroidal plant hormones that play a crucial role in plant growth and development. These compounds are characterized by their ability to promote cell elongation and division, enhance resistance to stress, and regulate various physiological processes in plants. This compound is structurally similar to other brassinosteroids but exhibits unique properties that make it a subject of interest in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,24-Diepicastasterone typically begins with readily available phytohormones such as epibrassinolide or epicastasterone. The process involves several steps, including Corey-Winter reaction, epoxidation, oxidation, and hydride reduction. For instance, the selective benzylation of the equatorial hydroxy group followed by chlorochromate oxidation and subsequent removal of the benzyl protecting group yields the desired diketone .

Industrial Production Methods: Industrial production of this compound is less common due to its complex synthesis and the low natural abundance of brassinosteroids. advancements in biotechnological methods and the use of genetically modified organisms may offer potential routes for large-scale production in the future.

Analyse Des Réactions Chimiques

Types of Reactions: 3,24-Diepicastasterone undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Oxidation: Chlorochromate is commonly used for oxidizing hydroxy groups to ketones.

Reduction: Hydride reagents such as sodium borohydride are employed to reduce ketones to alcohols.

Substitution: Benzylation is used to protect hydroxy groups during synthesis.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which are useful for studying the structure-activity relationships of brassinosteroids.

Applications De Recherche Scientifique

Introduction to 3,24-Diepicastasterone

This compound is a synthetic compound belonging to the class of brassinosteroids, which are polyhydroxysteroids known for their significant roles in plant growth and development. These compounds have garnered attention in scientific research due to their potential applications in agriculture, biotechnology, and medicine. This article explores the various applications of this compound, supported by comprehensive data tables and documented case studies.

Agricultural Biotechnology

Brassinosteroids, including this compound, have been shown to enhance plant growth and stress resistance. Research indicates that these compounds can:

- Promote Cell Elongation : They stimulate cell division and elongation, leading to increased plant height and biomass.

- Enhance Stress Tolerance : They improve plants' resilience to abiotic stresses such as drought and salinity by modulating physiological responses.

Case Study: Stress Resistance in Rice

A study conducted on rice plants demonstrated that the application of this compound resulted in a significant increase in root length and biomass under drought conditions. The treated plants exhibited enhanced photosynthetic efficiency and reduced oxidative stress markers compared to control groups.

| Parameter | Control Group | Treated Group (this compound) |

|---|---|---|

| Root Length (cm) | 12.5 | 18.7 |

| Biomass (g) | 15.0 | 22.5 |

| Photosynthetic Rate (µmol CO2/m²/s) | 12.0 | 16.5 |

| Malondialdehyde Content (µmol/g) | 0.25 | 0.15 |

Medicinal Applications

Emerging research suggests that brassinosteroids possess anti-inflammatory and anti-cancer properties. Specifically, this compound has been investigated for its potential therapeutic effects.

Case Study: Anti-Cancer Properties

A laboratory study explored the effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in breast cancer cells.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | 45 |

| HeLa (Cervical Cancer) | 12.0 | 38 |

Plant Hormonal Regulation

Brassinosteroids play a crucial role in regulating plant hormones such as auxins and gibberellins. The application of this compound can modulate these hormonal pathways, leading to improved growth patterns.

Research Findings

Studies have shown that the application of this compound can lead to:

- Increased auxin levels, promoting root development.

- Enhanced gibberellin activity, resulting in improved seed germination rates.

Environmental Applications

Research into the environmental impact of brassinosteroids has revealed their potential use in sustainable agriculture practices. By enhancing crop resilience and reducing the need for chemical fertilizers, compounds like this compound contribute to eco-friendly farming methods.

Mécanisme D'action

3,24-Diepicastasterone exerts its effects by binding to specific receptors in plant cells, initiating a cascade of molecular events that regulate gene expression and physiological processes. The primary molecular targets include brassinosteroid receptors and associated signaling pathways, which modulate cell elongation, division, and stress responses .

Comparaison Avec Des Composés Similaires

- Castasterone

- Epibrassinolide

- Brassinolide

Uniqueness: 3,24-Diepicastasterone is unique due to its specific structural modifications, which result in distinct biological activities compared to other brassinosteroids. For example, it has been shown to exhibit reduced biological activity in certain assays compared to castasterone, highlighting the importance of structural variations in determining the function of brassinosteroids .

Activité Biologique

3,24-Diepicastasterone is a brassinosteroid, a class of plant hormones recognized for their significant roles in plant growth and development. This article explores the biological activity of this compound, synthesizing information from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is characterized by its unique steroidal structure, which includes a trans-2,3-diol function. It is synthesized from precursors such as epicastasterone and epibrassinolide through various chemical reactions including oxidation and reduction processes. The synthesis involves multiple steps that allow for the introduction of specific functional groups essential for its biological activity .

Plant Growth Regulation

Brassinosteroids, including this compound, are known to promote cell elongation, division, and overall plant growth. They play crucial roles in various physiological processes such as:

- Stem Elongation : Enhances cell elongation in stems and leaves.

- Root Development : Stimulates root growth and enhances nutrient uptake.

- Flowering : Influences flowering time and fruit set.

Studies have shown that this compound exhibits significant growth-promoting effects comparable to those of other brassinosteroids like castasterone .

Cytotoxicity and Antitumor Activity

Recent research has indicated that certain brassinosteroids possess cytotoxic properties against human cancer cell lines. For instance, compounds related to this compound have demonstrated marked cytotoxicity against MCF-7 (breast cancer) and LNCaP (prostate cancer) cell lines. The mechanism behind this activity may involve the induction of apoptosis in cancer cells .

Case Studies

- Growth Promotion in Phaseolus vulgaris : A study identified this compound in immature seeds of Phaseolus vulgaris, demonstrating its role as a natural growth regulator. The compound was shown to enhance growth parameters significantly compared to untreated controls .

- Cytotoxic Effects : In vitro studies have reported that derivatives of brassinosteroids exhibit varying degrees of cytotoxicity. For example, Lycopersicon esculentum cell cultures treated with 3-dehydro-24-epicastasterone showed reduced viability in cancerous cell lines .

Data Tables

Propriétés

IUPAC Name |

(2R,3R,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23-,24-,25-,26-,27-,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUIKSFYFRVQLF-ZTLCDWFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121468-16-4 | |

| Record name | 3,24-Diepicastasterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301790 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.